5-Chloro-2-propylphenyl 4-bromobenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate typically involves the reaction of 5-chloro-2-propylphenol with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, sulfonic acids, and reduced sulfide compounds .
Scientific Research Applications
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chloro and bromo groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-propylphenyl 4-methylbenzenesulfonate
- 5-Chloro-2-propylphenyl 4-ethylbenzenesulfonate
- 5-Chloro-2-propylphenyl 4-fluorobenzenesulfonate
Uniqueness
5-Chloro-2-propylphenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chloro, propyl, and bromobenzenesulfonate groups makes it a versatile compound for various applications .
Properties
CAS No. |
93897-53-1 |
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Molecular Formula |
C15H14BrClO3S |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(5-chloro-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C15H14BrClO3S/c1-2-3-11-4-7-13(17)10-15(11)20-21(18,19)14-8-5-12(16)6-9-14/h4-10H,2-3H2,1H3 |
InChI Key |
RFIKFNPAGSQUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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